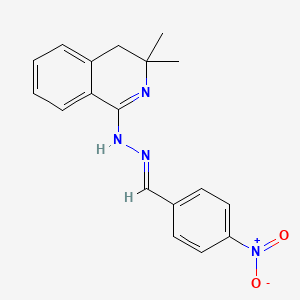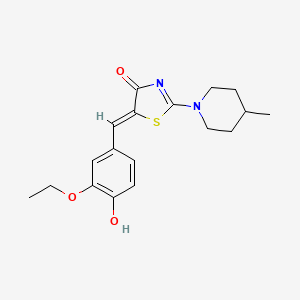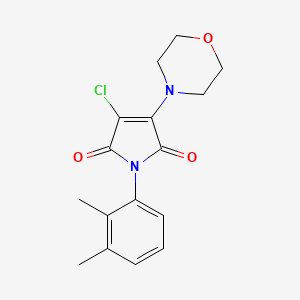![molecular formula C19H25F3N4O2 B5546372 1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a category of substances that have gained attention for their significant biological activities and potential as therapeutic agents. The interest in such molecules arises from their intricate molecular structure, which encompasses various functional groups contributing to their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, starting from simple precursors and incorporating functional groups through reactions like nucleophilic substitutions, amidation, and coupling reactions. Techniques such as high-throughput screening and lead optimization are crucial for identifying compounds with desired properties and activities, as seen in the development of enzyme inhibitors and receptor agonists (R. K. Thalji et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of piperidine and piperazine rings, often substituted with various groups like trifluoromethyl, which influence their electronic and steric properties. The structural elucidation typically employs techniques like X-ray crystallography, showcasing how substituents affect the molecule's conformation and reactivity (Xuejun Chen et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and other agents. The presence of functional groups like amides and ethers within their structure contributes to a wide range of chemical behaviors, including interactions with biological targets, as evidenced in studies on enzyme inhibitors and receptor modulators (S. Imamura et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents, as demonstrated in studies focusing on the synthesis and characterization of novel compounds (María Sánchez-Roselló et al., 2014).
Chemical Properties Analysis
The chemical properties are defined by the compound's reactivity, stability under various conditions, and interactions with other chemical entities. These aspects are critical for their application in drug development, highlighting the importance of understanding the mechanisms underlying their biological activities and interactions (M. Cai et al., 2010).
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
Research on similar structures, such as the synthesis of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlights the critical role of the triazine heterocycle for potency and P450 selectivity. This research demonstrates the importance of phenyl group substitution for reducing clearance and establishing good oral exposure, which may apply to the design and optimization of derivatives of the original compound for potential therapeutic applications (Thalji et al., 2013).
Neurokinin-1 Receptor Antagonist
The compound casopitant, which shares structural similarities, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It was developed for the prevention of chemotherapy-induced nausea and vomiting as well as postoperative nausea and vomiting. The study into its absorption, distribution, metabolism, and elimination provides insights into the complex pharmacokinetics that could inform further development of related compounds (Miraglia et al., 2010).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity suggest that modifying the benzamide with a bulky moiety can substantially increase activity. These findings could guide the design of derivatives of the compound for potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Metabolic Pathways and Disposition
Studies on casopitant's metabolism and disposition in humans reveal extensive metabolization and the minor role of urinary excretion, highlighting the importance of understanding the metabolic pathways of related compounds for their safe and effective use in clinical settings (Pellegatti et al., 2009).
Potential Antimicrobial Agents
The synthesis and evaluation of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides suggest potential applications as antimicrobial agents. This research underscores the versatility of piperazine derivatives in developing new treatments for bacterial and fungal infections (Jadhav et al., 2017).
Propiedades
IUPAC Name |
1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c20-19(21,22)15-2-1-3-16(12-15)25-10-8-24(9-11-25)13-17(27)26-6-4-14(5-7-26)18(23)28/h1-3,12,14H,4-11,13H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDOOMSLVKQVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazinyl}acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)



![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)